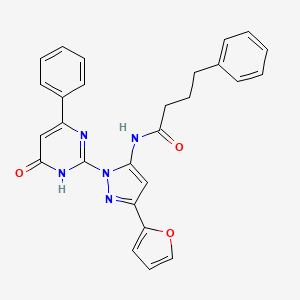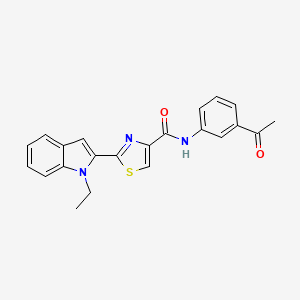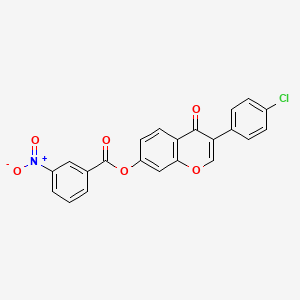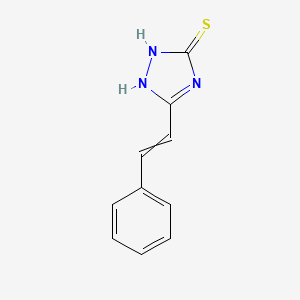![molecular formula C9H6Cl3N3O B14118263 2-(Trichloromethyl)-1H-benzo[d]imidazole-4-carboxamide](/img/structure/B14118263.png)
2-(Trichloromethyl)-1H-benzo[d]imidazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Trichloromethyl)-1H-benzo[d]imidazole-4-carboxamide is a chemical compound known for its diverse applications in scientific research and industry This compound belongs to the class of benzoimidazoles, which are known for their biological and pharmacological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trichloromethyl)-1H-benzo[d]imidazole-4-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chloro-3-oxobutanoate with a suitable amine under reflux conditions in a solvent like 1,4-dioxane . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired benzoimidazole derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
2-(Trichloromethyl)-1H-benzo[d]imidazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trichloromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed depend on the type of reaction. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(Trichloromethyl)-1H-benzo[d]imidazole-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer properties.
Medicine: Investigated for its role in inhibiting specific enzymes and pathways related to diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(Trichloromethyl)-1H-benzo[d]imidazole-4-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the expression of immune checkpoint molecules and Axl in melanoma cells . This inhibition can enhance the response to chemotherapy drugs like cisplatin, making it a potential coadjuvant therapy in cancer treatment .
Comparación Con Compuestos Similares
Similar Compounds
Benzo[d]imidazo[2,1-b]thiazole derivatives: These compounds share a similar core structure and have shown significant biological activities.
Imidazo[1,2-a]pyridine derivatives: Known for their anticancer properties and structural similarities.
1H-Thieno[3,4-d]imidazole-4-carboxamide: Another compound with a similar structure and potential biological activities.
Uniqueness
2-(Trichloromethyl)-1H-benzo[d]imidazole-4-carboxamide is unique due to the presence of the trichloromethyl group, which imparts distinct chemical properties and reactivity. Its ability to inhibit specific molecular targets and enhance chemotherapy response sets it apart from other similar compounds.
Propiedades
Fórmula molecular |
C9H6Cl3N3O |
|---|---|
Peso molecular |
278.5 g/mol |
Nombre IUPAC |
2-(trichloromethyl)-1H-benzimidazole-4-carboxamide |
InChI |
InChI=1S/C9H6Cl3N3O/c10-9(11,12)8-14-5-3-1-2-4(7(13)16)6(5)15-8/h1-3H,(H2,13,16)(H,14,15) |
Clave InChI |
VYXZBGKNIYHAON-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C2C(=C1)NC(=N2)C(Cl)(Cl)Cl)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-chloro-2-fluorophenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14118181.png)


![methyl 2-(8-(2,4-dimethoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14118200.png)


![N-(4-methoxybenzyl)-2-(3-(2-methoxyphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14118218.png)
![2-Oxo-1,2-dihydro-benzo[cd]indole-5,6-dicarboxylic acid](/img/structure/B14118235.png)
![N,N'-([1,1'-biphenyl]-4,4'-diyl)bis(4-(ethylsulfonyl)benzamide)](/img/structure/B14118242.png)

![1-Phenyl-3-[2-(phenylcarbonyl)phenyl]urea](/img/structure/B14118258.png)

![benzyl 2-(8-(3-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14118292.png)
![9-[4-(4,6-Diphenyl-1,3,5-triazin-2-yl)-2,6-difluorophenyl]-3,6-dimethylcarbazole](/img/structure/B14118293.png)
